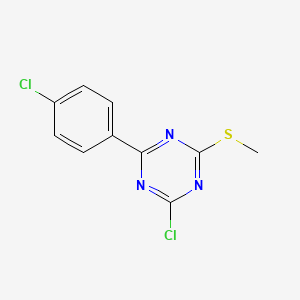
3-Phenylpent-1-yn-3-ol
概要
説明
3-Phenylpent-1-yn-3-ol is an organic compound characterized by a phenyl group attached to a pentynol chain. This compound is of interest due to its unique structure, which combines an alkyne, an alcohol, and an aromatic ring. These functional groups confer distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize this compound involves the Grignard reaction. This process typically starts with phenylmagnesium bromide, which reacts with 1-pentyne in the presence of a suitable solvent like diethyl ether. The reaction proceeds under anhydrous conditions to prevent the decomposition of the Grignard reagent.
Alkyne Addition: Another synthetic route involves the addition of phenylacetylene to propargyl alcohol under basic conditions. This reaction often uses a base such as potassium hydroxide to facilitate the addition.
Industrial Production Methods:
Catalytic Hydrogenation: In an industrial setting, this compound can be produced via catalytic hydrogenation of phenylacetylene with a suitable catalyst like palladium on carbon. This method allows for large-scale production with high yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Phenylpent-1-yn-3-one or phenylpentanoic acid.
Reduction: 3-Phenylpentan-1-ol.
Substitution: 3-Phenylpent-1-yn-3-chloride.
科学的研究の応用
3-Phenylpent-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用機序
The mechanism of action of 3-Phenylpent-1-yn-3-ol depends on the specific reaction or application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can participate in various metabolic pathways, leading to the formation of bioactive metabolites.
類似化合物との比較
3-Phenylprop-2-yn-1-ol: Similar structure but with a shorter carbon chain.
3-Phenylbut-1-yn-3-ol: Similar structure but with a different carbon chain length.
3-Phenylhex-1-yn-3-ol: Similar structure but with a longer carbon chain.
Uniqueness:
Functional Group Combination: The combination of an alkyne, alcohol, and aromatic ring in 3-Phenylpent-1-yn-3-ol provides unique reactivity and versatility in chemical synthesis.
Chain Length: The specific chain length of this compound offers distinct physical and chemical properties compared to its analogs.
特性
IUPAC Name |
3-phenylpent-1-yn-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h1,5-9,12H,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZUGNGWNBQMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate](/img/structure/B3042675.png)
![N1-[2-(trifluoromethyl)phenyl]-2-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042678.png)
![N1-(3-chloro-4-fluorophenyl)-3-{[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]dithio}propanamide](/img/structure/B3042680.png)
![N1-(3-chloro-2-fluorophenyl)-3-{[3-(3-chloro-2-fluoroanilino)-3-oxopropyl]dithio}propanamide](/img/structure/B3042681.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B3042683.png)
![3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B3042684.png)
![N'1-[3-(trifluoromethyl)benzoyl]-2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}ethanohydrazide](/img/structure/B3042689.png)
![Ethyl 2-([1-(4-chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]amino)-2-oxoacetate](/img/structure/B3042690.png)
![5-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042691.png)
![[(2-Ethylphenyl)amino]thiourea](/img/structure/B3042692.png)


